molecular formula C25H37N3O4 B2541947 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide CAS No. 946345-11-5

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide

Cat. No. B2541947
CAS RN: 946345-11-5
M. Wt: 443.588
InChI Key: RVSKLYLCALFWFE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains two dimethylamino groups and three ethoxy groups. These groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the amide bond. The dimethylamino groups could be introduced using a reagent like dimethylamine .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene ring, the amide group, and the dimethylamino and ethoxy groups. These groups could potentially participate in various types of bonding and interactions, influencing the compound’s shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the dimethylamino groups, and the ethoxy groups. These groups could potentially participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could influence its solubility .

Scientific Research Applications

Drug Delivery Systems

DMAEMA has been employed in the design of drug delivery systems due to its cationic nature and biocompatibility. Researchers have utilized DMAEMA-based polymers to create micelles capable of encapsulating drugs like quercetin . These nanocarriers can simultaneously deliver both anticancer drugs and nucleic acids, enhancing cancer therapy.

Gene Delivery

The cationic properties of DMAEMA make it suitable for gene delivery. When incorporated into amphiphilic block copolymers, such as MPEG-b-(PC-g-PDMAEMA) , it forms self-assembled micelles. These micelles can then interact with DNA electrostatically, leading to the formation of micelleplexes . These structures hold promise for simultaneous DNA and drug co-delivery .

Antioxidant Applications

Quercetin, loaded into DMAEMA-based micelles, serves as an antioxidant. These micelles protect cells from oxidative stress and inflammation, making them valuable for various biomedical applications .

Anti-Inflammatory Properties

DMAEMA-containing polymers have been investigated for their anti-inflammatory effects. By incorporating quercetin, these materials can potentially mitigate inflammation-related conditions .

Cancer Therapy

The combination of DMAEMA and quercetin holds potential for cancer treatment. Quercetin, as an anticancer drug, can be efficiently delivered using DMAEMA-based micelles, enhancing its therapeutic efficacy .

Metabolic Activity Modulation

DMAEMA-based nanocarriers have been evaluated for their metabolic activity. These systems can influence cellular processes, making them relevant for targeted therapies .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O4/c1-8-30-22-15-19(16-23(31-9-2)24(22)32-10-3)25(29)26-17-21(28(6)7)18-11-13-20(14-12-18)27(4)5/h11-16,21H,8-10,17H2,1-7H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSKLYLCALFWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide

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